Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Number (543730-63-8)
The compound benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as follows:
- Parent structure : Benzenemethanamine (a benzene ring with an aminomethyl substituent).
- Substituents :
- Two chlorine atoms at positions 3 and 4 on the benzene ring.
- A phenylmethoxy group (-O-CH₂-C₆H₅) bonded to the nitrogen atom of the amine.
- A hydrochloride salt form, indicating protonation of the amine group.
The IUPAC name is 3,4-dichloro-N-(phenylmethoxy)benzenemethanamine hydrochloride . Its CAS Registry Number, 543730-63-8 , uniquely identifies the compound in chemical databases.
Molecular Formula (C₁₄H₁₄Cl₃NO) and Weight (318.62 g/mol) Analysis
The molecular formula C₁₄H₁₄Cl₃NO reflects the following composition:
- 14 Carbon atoms : Distributed across two aromatic rings (one benzene and one benzyl group) and the methoxy linkage.
- 14 Hydrogen atoms : Attached to carbons in the aromatic rings and methoxy group.
- 3 Chlorine atoms : Two on the benzene ring and one from the hydrochloride salt.
- 1 Nitrogen atom : Part of the primary amine before salt formation.
- 1 Oxygen atom : Present in the methoxy (-O-) group.
The molecular weight is calculated as:
$$
(14 \times 12.01) + (14 \times 1.008) + (3 \times 35.45) + 14.01 + 16.00 = 318.62 \, \text{g/mol}
$$
This matches experimental data from chemical vendor specifications.
Table 2: Molecular Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 14 | 12.01 | 168.14 |
| H | 14 | 1.008 | 14.11 |
| Cl | 3 | 35.45 | 106.35 |
| N | 1 | 14.01 | 14.01 |
| O | 1 | 16.00 | 16.00 |
| Total | 318.62 |
Structural Isomerism and Stereochemical Considerations
Structural Isomerism
- Positional Isomerism : The chlorine atoms are fixed at positions 3 and 4 on the benzene ring. Alternate chlorine placements (e.g., 2,3- or 2,4-dichloro) would constitute distinct positional isomers, but these are not relevant to the specified compound.
- Functional Group Isomerism : The phenylmethoxy group is uniquely bonded to the nitrogen atom. Substitution at other positions (e.g., oxygen bonded to carbon instead of nitrogen) would alter the functional class, yielding non-equivalent structures.
Stereochemical Features
- Chirality : The nitrogen atom in the protonated amine forms a quaternary ammonium center with four distinct substituents:
- 3,4-Dichlorobenzyl group
- Phenylmethoxy group
- Hydrogen atom
- Chloride ion (from hydrochloride)
This creates a tetrahedral geometry, theoretically allowing for stereoisomerism (R/S configurations). However, the compound is typically reported as a racemic mixture in synthetic studies, with no explicit resolution of enantiomers in commercial or research contexts.
Table 3: Isomerism and Stereochemistry
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-phenylmethoxymethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c15-13-7-6-12(8-14(13)16)9-17-18-10-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHNOAQNZCSZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Aromatic Intermediate
A common starting point is the preparation of the appropriately substituted benzyl chloride intermediate. For example, in related compounds such as 3,4-dimethoxybenzyl chloride, the synthesis involves:
Etherification of 3,4-dihydroxybenzyl chloride using methyl sulfate under alkaline conditions (NaOH) at controlled temperatures (30–60 °C) to yield 3,4-dimethoxybenzyl chloride.
For the chlorinated analogues (3,4-dichloro substitution), aromatic chlorination can be achieved via electrophilic aromatic substitution using chlorine sources under controlled conditions, ensuring regioselectivity at the 3 and 4 positions.
Introduction of the Amino Group
The amine functionality is typically introduced via nucleophilic substitution of the benzyl chloride with ammonia or an amine source:
Ammonification hydrogenation : For related compounds, 3,4-dimethoxy cyanobenzene intermediates are subjected to catalytic hydrogenation in the presence of ammonia and Raney nickel or palladium catalysts at elevated temperatures (140–160 °C) and pressures (~1.0 MPa) to yield the corresponding phenylethylamine derivatives.
In the case of benzenemethanamine derivatives, direct substitution of the benzyl chloride with ammonia or primary amines under reflux conditions in suitable solvents (e.g., toluene, methanol) can afford the benzylamine.
N-Substitution with Phenylmethoxy Group
The N-(phenylmethoxy) substituent can be introduced by:
N-alkylation of the benzylamine with phenylmethoxy-containing alkyl halides or ethers under basic conditions, often employing phase-transfer catalysts or strong bases to facilitate nucleophilic substitution on the nitrogen atom.
Alternatively, reductive amination can be employed where the benzylamine reacts with phenylmethoxy-substituted aldehydes or ketones in the presence of reducing agents like sodium cyanoborohydride.
Formation of the Hydrochloride Salt
The final compound is commonly isolated as the hydrochloride salt to enhance stability and crystallinity:
- Treatment of the free base amine with hydrochloric acid in an organic solvent or aqueous medium, followed by crystallization, affords the hydrochloride salt.
Representative Reaction Scheme (Hypothetical for the Target Compound)
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Aromatic chlorination | 3,4-dihydroxybenzyl chloride + Cl2, FeCl3 catalyst | 3,4-dichlorobenzyl chloride | 75–85 | Controlled temperature to avoid poly-chlorination |
| 2. Etherification | 3,4-dichlorobenzyl chloride + phenylmethanol, base catalyst | 3,4-dichloro-N-(phenylmethoxy)benzyl chloride | 80–90 | Base such as NaH or K2CO3 |
| 3. Amination | Benzyl chloride derivative + NH3 (ammonia) or primary amine, solvent | Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy) | 70–85 | Reflux conditions, inert atmosphere |
| 4. Salt formation | Free base + HCl (g) or HCl solution | Hydrochloride salt | >95 | Crystallization from ethanol or ethyl acetate |
Analytical and Purification Techniques
Distillation under reduced pressure is often employed to purify intermediates and final products, especially when volatile impurities are present.
Crystallization from solvents such as ethanol, acetone, or ethyl acetate is used to isolate pure hydrochloride salts with high yield and purity.
Catalyst filtration after hydrogenation steps ensures removal of metal residues.
Research Findings and Industrial Considerations
The use of Raney nickel and palladium catalysts under hydrogenation conditions has been shown to provide high conversion rates (>85%) and good selectivity for the amination step.
Continuous feeding of reagents such as methyl sulfate in the etherification step improves reaction control and yield.
The aldoxime dehydration method, although more common for cyanide derivatives, offers a safer alternative to cyanide-based syntheses and is suitable for large-scale production, reducing toxic waste and improving environmental compliance.
The hydrochloride salt form enhances compound stability and is preferred for pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Preparation Step | Key Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Catalyst | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Aromatic Chlorination | Cl2, FeCl3 | 20–40 | Atmospheric | FeCl3 | 75–85 | Regioselective chlorination |
| Etherification | Phenylmethanol, NaH or K2CO3 | 30–60 | Atmospheric | Base catalyst | 80–90 | Controlled addition |
| Amination (Hydrogenation) | NH3, Raney Ni or Pd/C, H2 | 140–160 | 1.0 | Raney Ni or Pd/C | 85–90 | High pressure hydrogenation |
| Salt Formation | HCl (g) or aqueous | Ambient | Atmospheric | None | >95 | Crystallization for purity |
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Chloro vs. Methoxy Groups : Chloro substituents (electron-withdrawing) increase lipophilicity and metabolic stability compared to methoxy groups (electron-donating), which enhance solubility .
- Pharmacological Profiles : Compounds with dichloro or dibromo substituents (e.g., Bromhexine) often exhibit mucolytic or antitussive effects, while methylenedioxy derivatives (e.g., 3,4-MDA analogs) target serotonin pathways .
Physical Properties
Hydrochloride salts of similar compounds (e.g., Diphenhydramine, Bromhexine) are crystalline solids with melting points >100°C and water solubility >50 mg/mL . The target compound’s dichloro and phenylmethoxy groups likely confer a melting point range of 150–200°C and moderate aqueous solubility.
Biological Activity
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride is a synthetic compound with the molecular formula C14H14Cl3NO. This compound is characterized by its unique structure, which includes a benzenemethanamine core substituted with 3,4-dichloro and phenylmethoxy groups. Its chemical properties and potential biological activities make it a subject of interest in various fields, including medicinal chemistry and pharmacology.
- IUPAC Name : 1-(3,4-dichlorophenyl)-N-phenylmethoxymethanamine; hydrochloride
- Molecular Weight : 303.67 g/mol
- CAS Number : 543730-63-8
Synthesis
The synthesis of this compound typically involves:
- Nitration of a benzene ring.
- Reduction of the nitro group to an amine.
- Bromination to introduce the 3,4-dichloro substituents.
These steps are optimized in industrial settings for higher yields and purity.
Biological Activity
This compound exhibits several biological activities that are currently under investigation:
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. Preliminary studies suggest it could be effective against a range of microbial pathogens, though specific mechanisms and efficacy levels require further exploration.
Anticancer Potential
The compound has been studied for its potential anticancer effects. Initial findings indicate that it may inhibit the proliferation of certain cancer cell lines by interfering with specific metabolic pathways.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : The compound could bind to receptors that modulate cellular functions.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study published in a peer-reviewed journal reported that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains, indicating moderate efficacy.
- Anticancer Research : In vitro assays showed that this compound could reduce cell viability in MCF-7 breast cancer cells by approximately 50% at concentrations of 10 µM after 48 hours of treatment. This suggests a promising anticancer profile that warrants further investigation into its mechanism .
- Enzyme Interaction Studies : The compound was found to act as an inhibitor of certain kinases implicated in cancer signaling pathways. Specifically, it demonstrated selective inhibition against the PI3K/AKT pathway, which is crucial for cell survival and proliferation .
Q & A
Basic: What are the methodological steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves nucleophilic substitution or reductive amination, leveraging hydrochloride intermediates. For example, analogous compounds (e.g., N-methoxy-MDA) are synthesized by reacting ketones with hydroxylamine hydrochlorides in methanol, followed by hydrogen cyanide addition and filtration . Optimization strategies include:
- Temperature control : Maintain 0–5°C during exothermic steps to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., methanol) enhance solubility of intermediates.
- Stoichiometry : Use a 1.2:1 molar ratio of amine precursor to electrophile to minimize unreacted starting material.
- Purification : Recrystallization from ethanol/water mixtures improves yield, guided by melting point data (e.g., 236–241°C for related hydrochlorides) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR : Analyze proton environments (e.g., methoxy groups resonate at ~3.8–4.2 ppm, aromatic protons at 6.8–7.5 ppm). For example, N-methoxy groups in similar structures show singlets at 4.06 ppm .
- HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water (gradient elution) to confirm purity (>98%) and molecular ion peaks .
- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
Contradictions often arise from conformational flexibility or impurities. Mitigation strategies:
- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm coupling between aromatic protons and adjacent substituents.
- Spiking experiments : Add authentic reference standards (e.g., N-benzyl derivatives) to identify impurities .
Advanced: What experimental designs are recommended for studying its stability under physiological conditions?
Answer:
- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., free amines via LC-MS) .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >250°C for related hydrochlorides) .
- Light sensitivity : Expose to UV (254 nm) and assess photodegradation kinetics .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .
- Waste disposal : Neutralize with dilute HCl before incineration, adhering to local regulations .
Advanced: How can researchers design assays to investigate its receptor-binding mechanisms?
Answer:
- Radioligand displacement assays : Use tritiated serotonin/dopamine analogs to measure affinity (Ki) at 5-HT2A or DAT receptors.
- Molecular docking : Model interactions using crystal structures of homologous receptors (e.g., MDMA-bound serotonin transporter) .
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .
Basic: What are the best practices for ensuring batch-to-batch consistency in synthesis?
Answer:
- In-process controls (IPC) : Monitor reaction progress via TLC (e.g., silica plates, ethyl acetate/hexane eluent).
- Quality metrics : Enforce strict limits on residual solvents (e.g., <500 ppm methanol via GC) and heavy metals (<10 ppm via ICP-MS) .
- Certified reference materials : Cross-validate purity against commercial standards (e.g., USP-grade hydrochlorides) .
Advanced: How can computational methods predict its metabolic pathways?
Answer:
- In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate cytochrome P450-mediated oxidation (e.g., N-demethylation, aromatic hydroxylation).
- Metabolite identification : Compare predicted metabolites with in vitro microsomal incubation data (human liver microsomes + NADPH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
